Culmerciclib, also known as TQB3616, is a novel compound classified as a cyclin-dependent kinase inhibitor. It specifically targets cyclin-dependent kinases 2, 4, and 6, which are critical in regulating the cell cycle. The inhibition of these kinases has significant implications for cancer treatment, particularly in suppressing tumor cell proliferation. Culmerciclib has shown promising results in preclinical and clinical studies, especially for hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer.
Culmerciclib is derived from the structural modifications of existing cyclin-dependent kinase inhibitors. It falls under the classification of small molecule inhibitors and is part of a broader category of anticancer agents aimed at disrupting the cell cycle in malignant cells. The compound has been synthesized through various organic chemistry methods that involve the formation of pyrimidine and indazole rings.
The synthesis of culmerciclib involves several key steps:
These processes are designed to optimize yield and purity, making them suitable for both laboratory and industrial production.
Culmerciclib can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.
The reactions involving culmerciclib can yield various derivatives with potentially different pharmacological properties, broadening its application scope in scientific research and medicine.
Culmerciclib exerts its therapeutic effects by selectively inhibiting cyclin-dependent kinases 2, 4, and 6. These kinases are essential for cell cycle progression from the G1 phase to the S phase. By inhibiting these kinases, culmerciclib induces cell cycle arrest, which suppresses tumor cell proliferation. This mechanism is particularly beneficial in overcoming resistance to existing cyclin-dependent kinase inhibitors and enhancing treatment efficacy against certain cancers .
While specific physical properties such as melting point or solubility are not detailed in the sources reviewed, culmerciclib is expected to exhibit characteristics typical of small organic molecules used in medicinal chemistry.
Culmerciclib has several scientific applications:
Culmerciclib represents a significant advancement in targeted cancer therapy, with ongoing research aimed at further elucidating its mechanisms and expanding its applications in oncology.
The mammalian cell cycle progression is tightly regulated by cyclins, cyclin-dependent kinases, and endogenous inhibitors. Cyclin-dependent kinase 4 and cyclin-dependent kinase 6, in complex with D-type cyclins (cyclin D1, cyclin D2, cyclin D3), govern the G1-to-S phase transition—a critical checkpoint in cellular proliferation [1]. This transition is driven by phosphorylation of the retinoblastoma protein, which releases E2F transcription factors to activate genes essential for DNA replication (e.g., cyclin E, cyclin-dependent kinase 2) [1] [7]. In cancer, hyperactivation of the cyclin-dependent kinase 4/cyclin-dependent kinase 6 axis occurs through multiple mechanisms: amplification of CCND1 (encoding cyclin D1), CDK4, or CDK6; loss-of-function mutations in CDKN2A (encoding the cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitor p16); or dysregulated mitogenic signaling via the phosphatidylinositol 3-kinase–protein kinase B–mammalian target of rapamycin and mitogen-activated protein kinase pathways [1] [5]. These alterations collectively override cell cycle checkpoints, enabling uncontrolled proliferation—a hallmark of cancer [1] [7].
Table 1: Key Oncogenic Alterations Driving Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Hyperactivity
Alteration Type | Molecular Event | Representative Cancer Context |
---|---|---|
Gene Amplification | CCND1, CDK4, CDK6 amplification | Breast cancer, liposarcoma |
Tumor Suppressor Loss | CDKN2A deletion or mutation | Pancreatic cancer, melanoma |
Transcriptional Dysregulation | Mitogenic pathway activation (e.g., phosphatidylinositol 3-kinase/protein kinase B) | Hormone receptor-positive breast cancer |
D-cyclin Activating Features | CCND1 translocations (e.g., t(11;14)) | Mantle cell lymphoma |
Early cyclin-dependent kinase inhibitors (e.g., flavopiridol) were pan-inhibitors targeting multiple cyclin-dependent kinases, including cyclin-dependent kinase 1 and cyclin-dependent kinase 2. Their broad activity caused significant toxicity (e.g., myelosuppression, diarrhea), limiting clinical utility [1] [4]. The discovery of palbociclib (PD-0332991) in 2004 marked a turning point—it demonstrated >1,000-fold selectivity for cyclin-dependent kinase 4/cyclin-dependent kinase 6 over other cyclin-dependent kinases [1]. This selectivity translated to improved tolerability and efficacy in hormone receptor-positive breast cancer models, leading to United States Food and Drug Administration accelerated approval in 2015 [4]. Subsequent agents—ribociclib and abemaciclib—validated cyclin-dependent kinase 4/cyclin-dependent kinase 6 as a therapeutic target, though their pharmacological profiles differ. Abemaciclib’s greater cyclin-dependent kinase 4/cyclin-dependent kinase 6 occupancy enables continuous dosing but induces higher gastrointestinal toxicity, while ribociclib and palbociclib use intermittent schedules due to neutropenia risk [4] [8]. These limitations motivated the development of next-generation inhibitors like Culmerciclib (TQB3616), designed to enhance efficacy while maintaining tolerability [2].
Table 2: Evolution of Selective Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Inhibitors
Agent | Key Selectivity Feature | Clinical Dosing Schedule | Therapeutic Limitations |
---|---|---|---|
Palbociclib | First selective inhibitor | 21 days on/7 days off | Neutropenia-driven interruptions |
Ribociclib | Enhanced central nervous system exposure | 21 days on/7 days off | QTc prolongation risk |
Abemaciclib | Preferential cyclin-dependent kinase 4 affinity | Continuous daily dosing | Diarrhea (dose-limiting in 20%) |
Culmerciclib | Optimized binding kinetics | Under investigation (Phase 3) | Preclinical data suggests reduced hematotoxicity |
Culmerciclib (TQB3616; molecular formula: C~24~H~27~FN~8~; CAS: 2004705-28-4) is a novel, orally bioavailable cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitor developed by ChiaTai Tianqing Pharmaceutical Company [2] [3] [6]. Molecular docking studies reveal its binding to the adenosine triphosphate pocket of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 with higher affinity than abemaciclib, likely due to optimized hydrogen-bond interactions with Val96, Asp97, and Lys43 residues [2]. Preclinically, TQB3616 exhibits potent antiproliferative effects in retinoblastoma protein-proficient breast cancer lines. In estrogen receptor-positive/human epidermal growth factor receptor 2-negative models (T47D, MCF-7), half-maximal inhibitory concentration values ranged from 40–100 nM—approximately 2–3 times lower than abemaciclib [2]. Mechanistically, TQB3616 induces G1 arrest by dose-dependently reducing retinoblastoma protein phosphorylation at Ser807/811 and Ser780, blocking E2F-mediated transcription [2]. Notably, unlike first-generation inhibitors, TQB3616 promotes apoptosis in human tumor xenografts, evidenced by increased cleaved poly ADP-ribose polymerase and caspase-3 [2].
TQB3616 also demonstrates synergistic activity with endocrine and human epidermal growth factor receptor 2-targeted therapies. In combination with fulvestrant (estrogen receptor degrader), it suppressed proliferation of estrogen receptor-positive human epidermal growth factor receptor 2-negative cells more effectively than either agent alone (combination index: 0.45–0.68) [2]. Similarly, pairing TQB3616 with trastuzumab (anti-human epidermal growth factor receptor 2 antibody) enhanced growth inhibition in human epidermal growth factor receptor 2-positive models (BT474, MDA-MB-361) by downregulating forkhead box protein M1—a cyclin-dependent kinase 4/cyclin-dependent kinase 6 downstream effector involved in DNA repair [2].
Table 3: Preclinical Efficacy of Culmerciclib in Breast Cancer Models
Model Type | Cell Line/PDX | Key Findings | Reference |
---|---|---|---|
In vitro | T47D (ER+/HER2-) | IC~50~: 42 nM; Synergy with fulvestrant (CI: 0.52) | [2] |
MCF-7 (ER+/HER2-) | 95% G1 arrest at 500 nM; pRB reduction >80% | [2] | |
BT474 (HER2+) | Enhanced trastuzumab response by 4.2-fold | [2] | |
In vivo (Xenograft) | MCF-7 | Tumor regression (62% vs. baseline) at 50 mg/kg | [2] |
T47D | Superior tumor growth inhibition vs. abemaciclib (p<0.01) | [2] |
Current research objectives for Culmerciclib focus on three areas:
Table 4: Active Clinical Trials and Key Knowledge Gaps for Culmerciclib
Research Objective | Current Status/Gap | Clinical Trial Identifier (Phase) |
---|---|---|
HR+/HER2- metastatic breast cancer | Phase 3 trial vs. standard care (China) | NCT05165295 (Phase 3) |
Non-small cell lung cancer | Phase 2 activity assessment | NCT05010017 (Phase 2) |
Resistance mechanisms | Apoptosis induction confirmed; combinatorial efficacy unknown | Preclinical stage |
Predictive biomarkers | Retinoblastoma protein essential; other markers undefined | Under investigation |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8